2-(ヒドロキシメチル)-4-メトキシフェノール

概要

説明

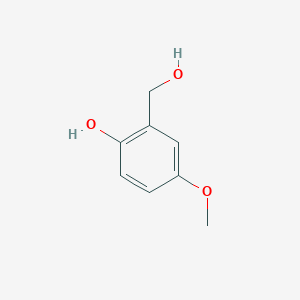

2-(Hydroxymethyl)-4-methoxyphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxymethyl group (-CH₂OH) and a methoxy group (-OCH₃) attached to a benzene ring

科学的研究の応用

2-(Hydroxymethyl)-4-methoxyphenol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: It is used in the production of polymers, resins, and other industrial chemicals.

作用機序

Target of Action

The primary target of 2-(Hydroxymethyl)-4-methoxyphenol is Serine Hydroxymethyltransferase 2 (SHMT2) . SHMT2 is a key enzyme in serine metabolism, catalyzing the reversible transition from serine to glycine, thus promoting the production of one-carbon units that are indispensable for cell growth and regulation of the redox and epigenetic states of cells .

Biochemical Pathways

The compound likely affects the serine metabolic pathway, given its potential interaction with SHMT2 . Changes in this pathway could have downstream effects on cell growth, redox balance, and epigenetic regulation .

Result of Action

The molecular and cellular effects of 2-(Hydroxymethyl)-4-methoxyphenol’s action are likely tied to its influence on SHMT2 and the serine metabolic pathway. By potentially altering the activity of SHMT2, it could impact cell growth, redox balance, and epigenetic regulation .

準備方法

Synthetic Routes and Reaction Conditions

2-(Hydroxymethyl)-4-methoxyphenol can be synthesized through several methods. One common approach involves the hydroxymethylation of 4-methoxyphenol using formaldehyde in the presence of a base. The reaction typically proceeds as follows:

Reactants: 4-methoxyphenol and formaldehyde

Catalyst: A base such as sodium hydroxide

Solvent: Aqueous medium

Conditions: The reaction is carried out at room temperature or slightly elevated temperatures.

Another method involves the reduction of 2-hydroxy-4-methoxybenzaldehyde using a reducing agent such as sodium borohydride. The reaction conditions are as follows:

Reactants: 2-hydroxy-4-methoxybenzaldehyde and sodium borohydride

Solvent: Anhydrous ethanol

Conditions: The reaction is carried out at room temperature.

Industrial Production Methods

In an industrial setting, the production of 2-(Hydroxymethyl)-4-methoxyphenol may involve large-scale hydroxymethylation processes using formaldehyde and appropriate catalysts. The reaction conditions are optimized to achieve high yields and purity of the product.

化学反応の分析

Types of Reactions

2-(Hydroxymethyl)-4-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as halides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: 2-(Carboxymethyl)-4-methoxyphenol

Reduction: 2-(Hydroxymethyl)-4-methoxyphenol alcohol derivatives

Substitution: Various substituted phenol derivatives

類似化合物との比較

Similar Compounds

2-Hydroxymethylphenol: Lacks the methoxy group, which may affect its reactivity and biological activity.

4-Methoxyphenol: Lacks the hydroxymethyl group, which may influence its chemical properties and applications.

2,5-Bis(hydroxymethyl)furan: Contains two hydroxymethyl groups and a furan ring, offering different reactivity and applications.

Uniqueness

2-(Hydroxymethyl)-4-methoxyphenol is unique due to the presence of both hydroxymethyl and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

生物活性

2-(Hydroxymethyl)-4-methoxyphenol, also known as guaiacol, is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological properties, including its antioxidant, antimicrobial, and anticancer activities, supported by research findings and case studies.

- Molecular Formula : C₈H₁₀O₃

- Molar Mass : 154.16 g/mol

- Structure : The compound features a methoxy group and a hydroxymethyl group attached to a phenolic ring, contributing to its reactivity and biological activity.

1. Antioxidant Activity

2-(Hydroxymethyl)-4-methoxyphenol exhibits significant antioxidant properties, which are crucial for combating oxidative stress in biological systems.

- Mechanism : The compound scavenges free radicals and reduces oxidative damage by donating hydrogen atoms or electrons, stabilizing reactive species.

- Research Findings : A study demonstrated that guaiacol effectively scavenged DPPH radicals, indicating its potential as a natural antioxidant in food preservation and therapeutic applications.

2. Antimicrobial Activity

The antimicrobial properties of 2-(Hydroxymethyl)-4-methoxyphenol have been extensively studied, showing effectiveness against various pathogens.

- Bacterial Inhibition : Research indicated that the compound inhibited the growth of both Gram-positive and Gram-negative bacteria. For instance, it demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 125 to 250 µg/mL .

- Fungal Activity : The compound also showed antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections .

3. Anticancer Properties

Emerging studies have suggested that 2-(Hydroxymethyl)-4-methoxyphenol may possess anticancer properties.

- Cell Line Studies : In vitro studies on breast cancer cell lines (MCF-7) revealed that guaiacol induced apoptosis and inhibited cell proliferation at concentrations between 100 and 200 µg/mL. This effect was mediated through the modulation of apoptotic pathways involving caspase activation .

- Mechanism of Action : The compound appears to affect the expression of genes associated with cell cycle regulation and apoptosis, indicating its potential as a chemotherapeutic agent .

Case Study 1: Antioxidant Efficacy in Food Preservation

A study evaluated the effectiveness of 2-(Hydroxymethyl)-4-methoxyphenol as a natural preservative in food products. The results showed that incorporating guaiacol significantly reduced lipid peroxidation in meat samples during storage, extending their shelf life and maintaining quality.

Case Study 2: Antimicrobial Application in Clinical Settings

In a clinical trial involving patients with skin infections caused by resistant strains of bacteria, topical formulations containing guaiacol were applied. The treatment resulted in notable reductions in infection severity and improved healing times compared to control groups receiving standard antibiotic treatments .

Data Table

特性

IUPAC Name |

2-(hydroxymethyl)-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-11-7-2-3-8(10)6(4-7)5-9/h2-4,9-10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCONKOTZXAFSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70333079 | |

| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41951-76-2 | |

| Record name | 2-(hydroxymethyl)-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70333079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What happens to 2-(hydroxymethyl)-4-methoxyphenol upon exposure to UV light?

A1: When exposed to UV light, 2-(hydroxymethyl)-4-methoxyphenol undergoes photodehydration, losing a water molecule (H₂O) to form a reactive intermediate called 4-methoxy-6-methylene-2,4-cyclohexadien-1-one. This reactive intermediate is a type of o-quinone methide. []

Q2: How stable is the o-quinone methide derived from 2-(hydroxymethyl)-4-methoxyphenol in water?

A2: The o-quinone methide (4-methoxy-6-methylene-2,4-cyclohexadien-1-one) formed from 2-(hydroxymethyl)-4-methoxyphenol is short-lived in aqueous solutions. It readily reacts with water, adding it across its reactive double bond, to regenerate the starting compound 2-(hydroxymethyl)-4-methoxyphenol. This reaction is relatively fast, with a lifetime of 7.8 milliseconds at 25°C. Interestingly, both acids and bases can accelerate this hydration reaction. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。